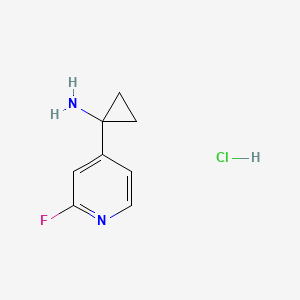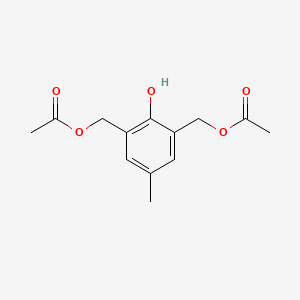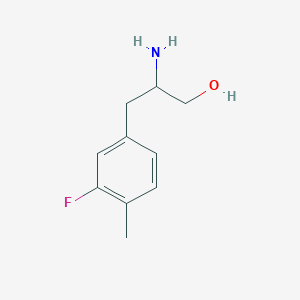
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo es un complejo compuesto orgánico que presenta un sistema de anillo de tiofeno. Los derivados de tiofeno son conocidos por sus aplicaciones en diversos campos, que incluyen productos farmacéuticos, agroquímicos y ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se puede sintetizar a través de la síntesis de Paal-Knorr, que implica la ciclización de 1,4-dicetonas con fuentes de azufre.
Amidación y esterificación: La introducción de los grupos carboxamido y carbamoil se puede lograr a través de reacciones de amidación utilizando aminas y ácidos carboxílicos apropiados. La esterificación se puede llevar a cabo utilizando metanol y catalizadores ácidos.
Reacciones de sustitución: Los grupos metilo y p-tolilo se pueden introducir a través de reacciones de sustitución utilizando haluros de alquilo y catalizadores apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en el rendimiento, la pureza y la rentabilidad. La producción a gran escala puede utilizar reactores de flujo continuo y sistemas automatizados para garantizar la calidad y la eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de tioles o tioéteres.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo y catalizadores como paladio o cobre.
Productos principales formados
Oxidación: Sulfóxidos, sulfonas.
Reducción: Tioles, tioéteres.
Sustitución: Diversos derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
El 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles actividades biológicas, que incluyen propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible fármaco candidato debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y polímeros conductores.
Mecanismo De Acción
El mecanismo de acción del 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Las vías y los objetivos exactos pueden variar en función de la actividad biológica específica que se está investigando.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo
- 4-Metil-2-(tiofeno-2-carboxamido)-5-(fenilcarbamoil)tiofeno-3-carboxilato de metilo
- 4-Metil-2-(tiofeno-2-carboxamido)-5-(m-tolilcarbamoil)tiofeno-3-carboxilato de metilo
Singularidad
El 4-Metil-2-(tiofeno-2-carboxamido)-5-(p-tolilcarbamoil)tiofeno-3-carboxilato de metilo es único debido a la disposición específica de sus grupos funcionales, que pueden influir en su reactividad química y actividad biológica. La presencia de grupos carboxamido y carbamoil en el anillo de tiofeno ofrece oportunidades para diversas modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C20H18N2O4S2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Clave InChI |
SRAARGIPZIUSCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)






![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)





